molecular formula C9H5Br2NO B598931 3,8-Dibromo-4-hydroxyquinoline CAS No. 1204812-01-0

3,8-Dibromo-4-hydroxyquinoline

Cat. No. B598931
M. Wt: 302.953
InChI Key: GEOSMWHTWPLBPB-UHFFFAOYSA-N
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Description

3,8-Dibromo-4-hydroxyquinoline is a compound that contains the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .


Synthesis Analysis

The synthesis of 5,7-dibromo-8-hydroxyquinoline, a related compound, has been described in the literature. It was synthesized in excellent yield via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .


Molecular Structure Analysis

The 8-hydroxyquinoline moiety, which is a part of 3,8-Dibromo-4-hydroxyquinoline, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

8-Hydroxyquinoline displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

The molecular formula of 3,8-Dibromo-4-hydroxyquinoline is C9H5Br2NO, and its molecular weight is 302.95 g/mol . It has a complexity of 264 and a topological polar surface area of 29.1 Ų .

Scientific Research Applications

Anticancer Activity

3,8-Dibromo-4-hydroxyquinoline and its derivatives, including 8-hydroxyquinoline (8-HQ), have drawn significant attention for their potential anticancer properties. The metal chelation properties of 8-HQ derivatives make them potent drug candidates for treating various diseases, including cancer. Synthetic modifications of 8-HQ aim to develop more effective molecules for targeting a broad spectrum of cancer types. These derivatives exhibit anti-proliferative, antimicrobial, antifungal, and antiviral activities, suggesting their utility in cancer therapy (Gupta, Luxami, & Paul, 2021).

Neuroprotective Effects

Research into the neuroprotective effects of 8-HQ derivatives indicates potential applications in treating neurodegenerative disorders. The ability of these compounds to chelate metal ions suggests they could mitigate oxidative stress and amyloid-beta aggregation, common pathological features in diseases like Alzheimer's. While specific studies on 3,8-Dibromo-4-hydroxyquinoline in this context are limited, the general class of 8-HQ compounds shows promise for neuroprotection (Gupta, Luxami, & Paul, 2021).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of 8-HQ derivatives are well-documented, with 3,8-Dibromo-4-hydroxyquinoline likely sharing these properties due to structural similarities. These compounds act against a range of microbial and fungal pathogens, offering a potential basis for developing new antimicrobial agents. The exact mechanisms may involve disruption of microbial cell walls or interference with essential biochemical pathways (Gupta, Luxami, & Paul, 2021).

Analytical Chemistry Applications

In analytical chemistry, 8-HQ and its derivatives, including potentially 3,8-Dibromo-4-hydroxyquinoline, are used as chromophoric agents for detecting metal ions. Their strong metal-binding capabilities make them useful for developing sensors and assays that can detect metals in various samples, indicating potential environmental and industrial applications (Belcher, 1949).

Safety And Hazards

According to the safety data sheet, 3,8-Dibromo-4-hydroxyquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

3,8-dibromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOSMWHTWPLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671087
Record name 3,8-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-4-hydroxyquinoline

CAS RN

1204812-01-0
Record name 3,8-Dibromo-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204812-01-0
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